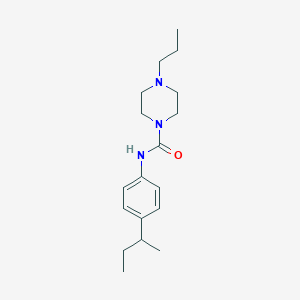![molecular formula C12H25N3O2 B5484861 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide](/img/structure/B5484861.png)
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide, also known as CPI-1189, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called cannabinoid receptor agonists, which can interact with the endocannabinoid system in the body.
Wissenschaftliche Forschungsanwendungen
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has also been studied for its potential anti-inflammatory and analgesic effects in animal models of inflammatory bowel disease, arthritis, and neuropathic pain.
Wirkmechanismus
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide is a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells. When 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide binds to the CB2 receptor, it activates a signaling pathway that leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. This mechanism of action is thought to underlie the neuroprotective and anti-inflammatory effects of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide.
Biochemical and Physiological Effects:
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, improve motor function in animal models of Parkinson's disease, and reduce inflammation and pain in animal models of inflammatory bowel disease and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide is that it has been extensively studied in animal models, and its mechanism of action is well-understood. This makes it a useful tool for studying the endocannabinoid system and its role in various diseases. However, one limitation of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide is that it has not yet been studied extensively in humans, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide. One area of interest is the potential use of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide as a treatment for inflammatory bowel disease and other inflammatory conditions. Finally, further studies are needed to determine the safety and efficacy of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide can be synthesized through a multi-step process that involves the reaction of 1,3-dioxolane with 4-methylpentylamine, followed by the reaction of the resulting compound with 3-bromopropylamine. The final step involves the reaction of the intermediate with hydroxylamine hydrochloride to yield 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide.
Eigenschaften
IUPAC Name |
(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-11(2)6-4-8-15(3)9-5-7-13-12(16)10-14-17/h10-11,17H,4-9H2,1-3H3,(H,13,16)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUUJKQPUILMTP-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCN(C)CCCNC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCN(C)CCCNC(=O)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5484782.png)
![5-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5484784.png)
![(2R*,3S*,6R*)-5-[(2-methyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5484802.png)
![5-amino-3-{2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5484803.png)
![1-(4-fluorophenyl)-4-{1-[(isopropylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5484818.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5484822.png)
![N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5484834.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5484845.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-propen-1-one](/img/structure/B5484853.png)
![2-(dimethylamino)ethyl 3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5484862.png)
![6-[2-(2-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5484866.png)
![6-(3-bromo-2-hydroxy-5-nitrobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5484868.png)
![6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5484879.png)
